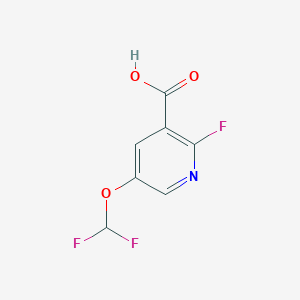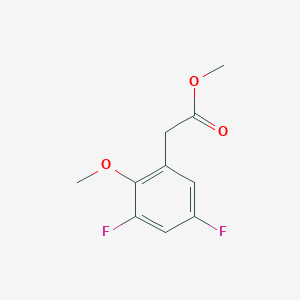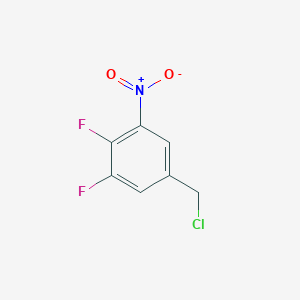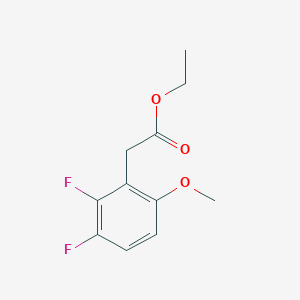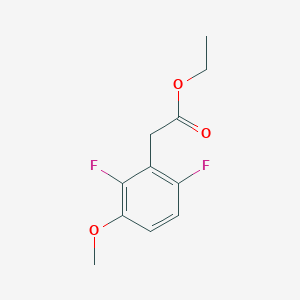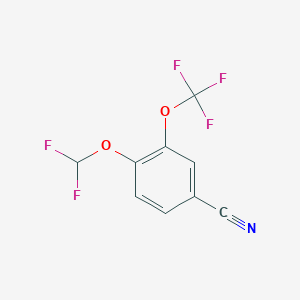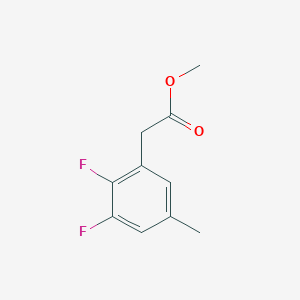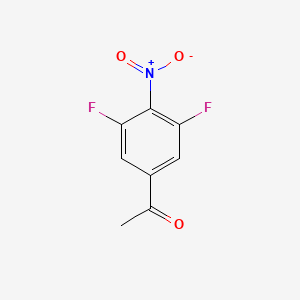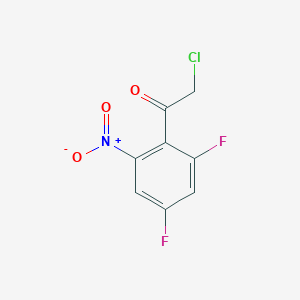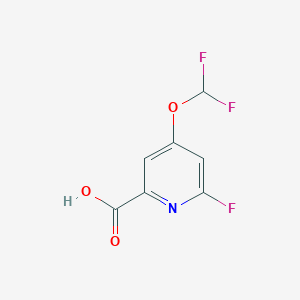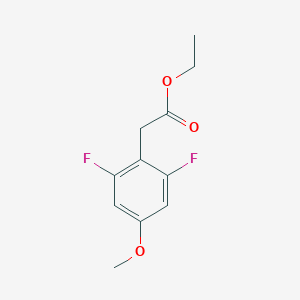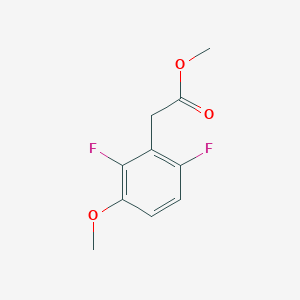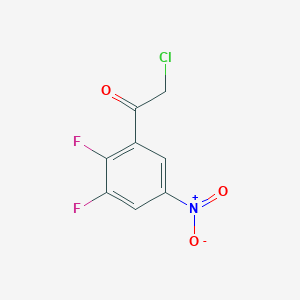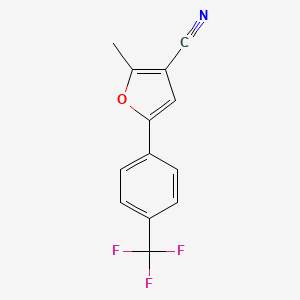
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile
Vue d'ensemble
Description
The compound “2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a trifluoromethyl-phenyl group and a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorine-containing moieties .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a furan ring, a phenyl ring, and a trifluoromethyl group. The exact structure would depend on the positions of these groups in the molecule .Applications De Recherche Scientifique
Synthesis and Catalysis
A novel and efficient CuI-catalyzed synthesis of 2,3,5-trisubstituted furans, including compounds structurally related to 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile, demonstrates the utility of these compounds in organic synthesis. This method leverages the coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds, showcasing excellent functional group compatibility and providing a powerful tool for the synthesis of various furans. The proposed mechanism suggests the involvement of an allenyl ketone, highlighting the intricacy and efficiency of this catalytic process (Zhang et al., 2015).
Corrosion Inhibition
In the context of corrosion inhibition, furan derivatives have been identified as effective agents. Although not directly mentioned, the structural similarity of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile to studied furan compounds suggests potential utility in this area. Furan derivatives like 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and related compounds have shown significant corrosion inhibition efficiency for materials such as carbon steel in acidic environments. This application is critical in industrial settings to protect infrastructure and machinery from corrosive damage, pointing towards the importance of furan derivatives in materials science and engineering (Hameed et al., 2020).
Thermodynamic Properties
The study of the thermodynamic properties of furan derivatives, including those structurally akin to 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile, is essential for understanding their behavior in various solvents. Research on 2-methyl-5-arylfuran-3 carboxylic acids chlorine derivatives has provided valuable insights into their solubility, enthalpies of fusion, and mixing at different temperatures. These findings are crucial for the development of pharmaceuticals and chemical products, where solubility and stability play pivotal roles in the effectiveness and shelf-life of the products (Sobechko et al., 2019).
Propriétés
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAINUJWXYJDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



